Propane-1,3-diamine;hydrobromide
Overview
Description
Propane-1,3-diamine, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine with the formula H2N(CH2)3NH2 . It is a colorless liquid with a fishy odor and is soluble in water and many polar organic solvents . It is isomeric with 1,2-diaminopropane .
Synthesis Analysis
1,3-Diaminopropane is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The potassium salt was used in the alkyne zipper reaction .Molecular Structure Analysis
The molecular formula of Propane-1,3-diamine is C3H10N2 . The IUPAC Standard InChI is InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 .Chemical Reactions Analysis
Propane-1,3-diamine is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is also used in the synthesis of piroxantrone and losoxantrone .Physical And Chemical Properties Analysis
Propane-1,3-diamine has a molar mass of 74.127 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.888 g mL−1, a melting point of −12.00 °C, and a boiling point of 140.1 °C .Scientific Research Applications
1. Cardiotropic Activity Research
- Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of novel compounds of the bis-(2,3,4-trimethoxybenzyl)propanediamines group. These compounds are studied for their anti-ischemic and antiarrhythmic activity .
- Methods of Application: The introduction of a hydroxyl group into the central part of the propane linker was found to produce virtually no change in the spectrum of cardiotropic properties of the unsubstituted compound ALM-851 .
- Results: Compound ALM-850 (1,3-bis((2,3,4-trimethoxy-benzyl)amino)propan-2-oldihydrochloride) at a dose of 3 mg/kg significantly blocked the development of rhythm disturbances and death in animals in the aconitine and calcium chloride arrhythmia models, and also decreased ST segment depression in the isoproterenol ischemia model .
2. Synthesis of Hexahydropyrimidine
- Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine .
- Methods of Application: The compound was readily prepared by cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde .
- Results: The crystalline structure of the compound was fully determined by single crystal X-ray diffraction at 150 K and at room temperature, together with the isobaric thermal expansion .
3. Synthesis of Aliphatic Diamines
- Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of aliphatic diamines. Aliphatic diamines are a group of organic chemicals that are used as intermediates in a variety of applications .
- Results: The result is a variety of aliphatic diamines that can be used in different industrial applications, such as the production of polymers, resins, and other chemical products .
4. Preparation of 1,3-Diamines
- Application Summary: Propane-1,3-diamine;hydrobromide is used in the preparation of 1,3-diamines. These compounds are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
- Methods of Application: The preparation of 1,3-diamines typically involves the reaction of propane-1,3-diamine with other organic compounds. The specific methods can vary depending on the desired end product .
- Results: The result is a variety of 1,3-diamines that can be used in different applications in synthetic organic chemistry .
5. Intermediate in Industrial Applications
- Application Summary: Propane-1,3-diamine;hydrobromide is used as an intermediate in a variety of industrial applications . It is a hygroscopic, colorless and flammable liquid with a light ammonia odor .
- Results: The result is a variety of products that can be used in different industrial applications, such as the production of polymers, resins, and other chemical products .
6. Building Blocks in Synthetic Organic Chemistry
- Application Summary: Propane-1,3-diamine;hydrobromide is used as a building block in synthetic organic chemistry . Unlike their 1,2-diamine counterparts, limited efforts have been devoted to the development of an effective synthetic approach to 1,3-diamines .
- Methods of Application: The preparation of 1,3-diamines typically involves the reaction of propane-1,3-diamine with other organic compounds. The specific methods can vary depending on the desired end product .
- Results: The result is a variety of 1,3-diamines that can be used in different applications in synthetic organic chemistry .
Safety And Hazards
properties
IUPAC Name |
propane-1,3-diamine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.BrH/c4-2-1-3-5;/h1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEMKOYIAKJSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638233 | |
Record name | Propane-1,3-diamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70638233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-1,3-diamine;hydrobromide | |
CAS RN |
18773-03-0 | |
Record name | NSC142624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane-1,3-diamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70638233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diaminopropane Dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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